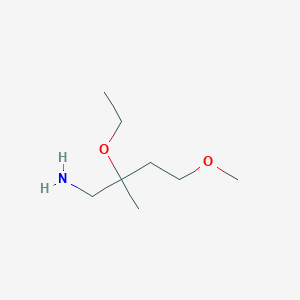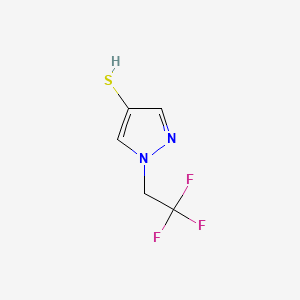
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is an organofluorine compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring with a thiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol typically involves the introduction of the trifluoroethyl group to a pyrazole precursor. One common method involves the reaction of 1H-pyrazole-4-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group and the trifluoroethyl group. The thiol group can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets by increasing its lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-thiol
- 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-thiol
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is unique due to the specific positioning of the trifluoroethyl group and the thiol group on the pyrazole ring. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H5F3N2S |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-thiol |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 |
InChI-Schlüssel |
YQSQODAQETWJBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


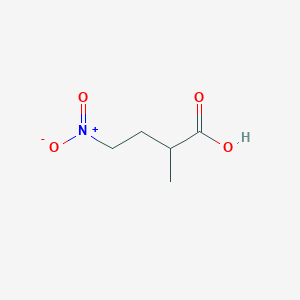
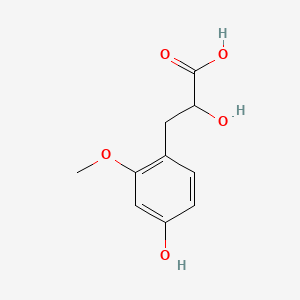

![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
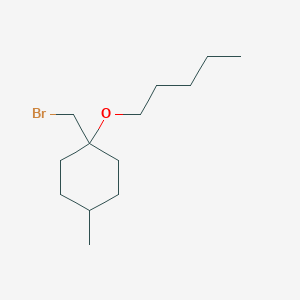
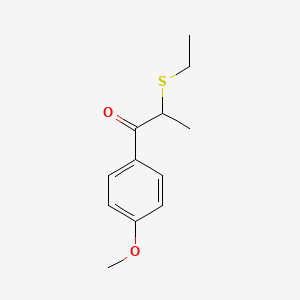
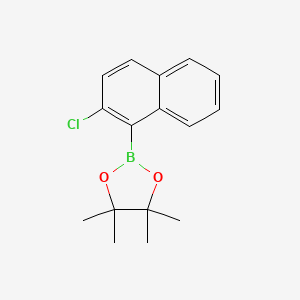
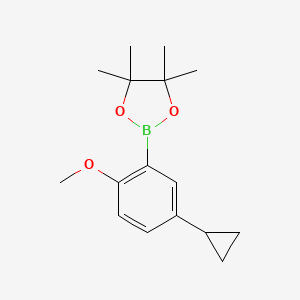
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
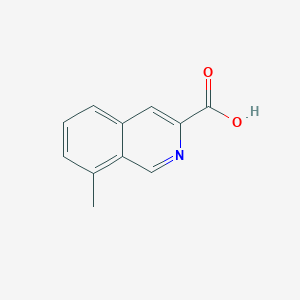

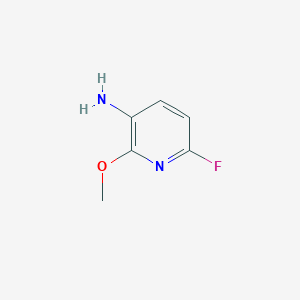
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
